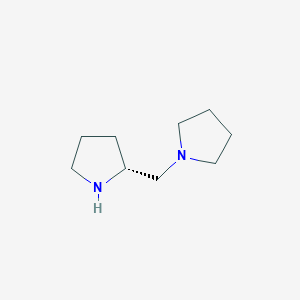![molecular formula C12H10BrClN2O3 B2428843 methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate CAS No. 1798687-79-2](/img/structure/B2428843.png)
methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MBCFA and is known for its unique properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of MBCFA is not fully understood, but it is believed to act by inhibiting certain enzymes that are involved in various biological processes. MBCFA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, MBCFA can alter gene expression patterns and potentially lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
MBCFA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MBCFA has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, MBCFA has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCFA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be easily obtained in large quantities. Additionally, MBCFA has been extensively studied and has a well-established mechanism of action, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of MBCFA in lab experiments. It can be toxic at high concentrations and may not be suitable for use in certain cell lines or animal models. Additionally, the effects of MBCFA may be dependent on the specific context of the experiment and may not be generalizable to all biological systems.
Direcciones Futuras
There are several future directions for the study of MBCFA. One area of interest is the development of novel anti-cancer drugs based on the structure of MBCFA. Researchers are also investigating the potential use of MBCFA in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the effects of MBCFA on epigenetic regulation are still not fully understood, and further research in this area may provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, MBCFA is a chemical compound that has been extensively studied for its potential use in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The synthesis of MBCFA is a relatively simple process, and it has several advantages for use in lab experiments. However, there are also limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MBCFA involves the reaction of 3-bromo-2-chlorobenzonitrile with N-cyanomethyl-N-methylglycine ethyl ester in the presence of potassium carbonate and DMF. The resulting intermediate is then treated with formic acid to yield MBCFA. The synthesis of MBCFA is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MBCFA has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-tumor activity and has been used in the development of novel anti-cancer drugs. MBCFA has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies. Additionally, MBCFA has been studied for its potential use in the treatment of Alzheimer's disease and has shown to have neuroprotective effects.
Propiedades
IUPAC Name |
methyl 2-[(3-bromo-2-chlorobenzoyl)-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-19-10(17)7-16(6-5-15)12(18)8-3-2-4-9(13)11(8)14/h2-4H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILMKYRXLOIEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428760.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)
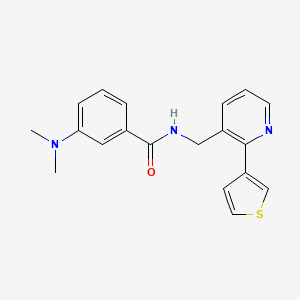
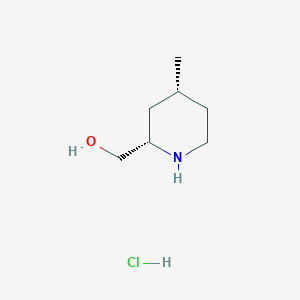
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)
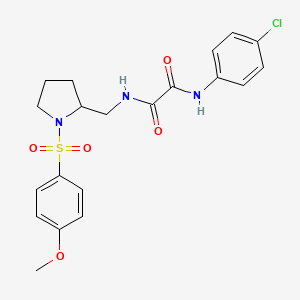
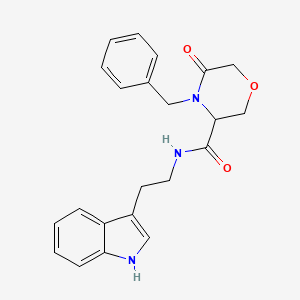

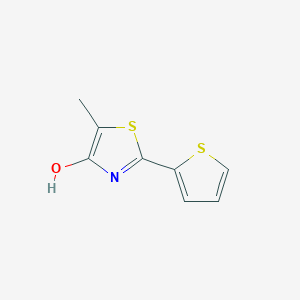
![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)
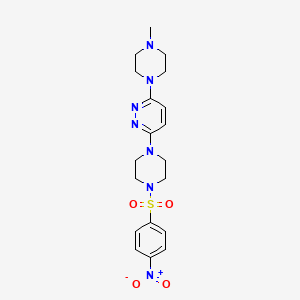
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2428780.png)
